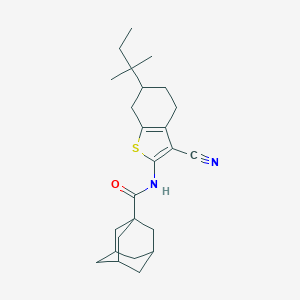
2-Thiophen-2-yl-quinoline-4-carboxylic acid
Overview
Description
“2-Thiophen-2-yl-quinoline-4-carboxylic acid” is a chemical compound with the linear formula C14H9NO2S . It is a valuable building block for the synthesis of various bioactive molecules . This compound belongs to the class of organic compounds known as quinoline carboxamides .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring attached to a thiophene ring via a carboxylic acid group . The molecular weight of this compound is 255.297g/mol .Scientific Research Applications
Synthesis and Reactivity of Thiophene-Quinoline Derivatives : Aleksandrov, Zablotskii, and El’chaninov (2020) discussed the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its electrophilic substitution reactions, highlighting its potential in organic synthesis and the formation of novel compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Anticancer Applications : Othman et al. (2019) synthesized isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives, demonstrating their anticancer activity against various human cancer cell lines. This suggests the potential of these compounds in developing new anticancer therapies (Othman et al., 2019).
Synthesis and Chemical Reactions Review : Abu‐Hashem et al. (2021) reviewed the synthesis and chemical reactions of thieno[3,2-c]quinoline derivatives, providing insights into the versatility of these compounds in chemical synthesis (Abu‐Hashem, El-Gazzar, Abdelgawad, & Gouda, 2021).
Malaria Treatment : Görlitzer et al. (2006) investigated thieno[3,2-c]quinoline-4-yl-amines for their activity against malaria, indicating the potential of these compounds in treating this disease (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).
Antiproliferative Study : Harishkumar et al. (2018) synthesized 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives and evaluated their antiproliferative effects against human cancer cell lines, contributing to potential cancer treatments (Harishkumar, Nd, & Sm, 2018).
Optical Properties for Invisible Ink Dyes : Bogza et al. (2018) explored the synthesis and optical properties of 2-functionally substituted thieno[3,2-c]quinolines, noting their potential application as invisible ink dyes due to their fluorescence properties (Bogza, Rastrepin, Nider, Zheleznova, Stasyuk, Kurowska, Laba, Ulyankin, Domagala, & Fisyuk, 2018).
Antioxidant and Cytoprotective Effects : Brazhko et al. (2015) reported on the antioxidant activity of alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids, indicating their potential as preventive antioxidants and cytoprotectors (Brazhko, Zavgorodny, Kruglyak, Omeljanchik, & Shapoval, 2015).
Photovoltaic Performance Enhancement : Hu et al. (2014) synthesized copolymers based on benzodithiophene and quinoxaline, including 2-(thiophen-2-yl)quinoline-based derivatives, for enhanced photovoltaic performance, demonstrating their application in solar cell technology (Hu, Han, Xiao, Bao, Wang, Sun, & Yang, 2014).
Properties
IUPAC Name |
2-thiophen-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-8-12(13-6-3-7-18-13)15-11-5-2-1-4-9(10)11/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZHUFHFHQWQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347351 | |
| Record name | 2-Thiophen-2-yl-quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31792-47-9 | |
| Record name | 2-Thiophen-2-yl-quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-2-yl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447983.png)

![Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B447990.png)
![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-({6-nitro-1,3-benzodioxol-5-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B447991.png)

![Biphenyl-4,4'-diylbis{[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone}](/img/structure/B447993.png)
![2-[(1-Adamantylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447994.png)
![Methyl 4-[(5-bromo-1-naphthoyl)amino]benzoate](/img/structure/B447995.png)



![Propyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448001.png)

